molecular formula C15H18O3 B14200046 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione

2-(Oxan-2-yl)-1-phenylbutane-1,3-dione

Cat. No.: B14200046
M. Wt: 246.30 g/mol
InChI Key: NKBGTWQLHKRAFP-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)-1-phenylbutane-1,3-dione is a β-diketone derivative featuring a tetrahydropyran (oxane) substituent at the C2 position and a phenyl group at the C1 position. This compound is structurally characterized by its conjugated diketone system, which enables keto-enol tautomerism, as demonstrated in computational studies using tautomerization engines . Its reactivity is influenced by the electron-withdrawing oxan-2-yl group and the aromatic phenyl ring, making it a versatile intermediate in organic synthesis. Notably, derivatives of 1-phenylbutane-1,3-dione have been utilized in Pd-catalyzed intramolecular cyclization reactions to form polycyclic compounds and in the synthesis of oxime derivatives for enzymatic studies .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(oxan-2-yl)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C15H18O3/c1-11(16)14(13-9-5-6-10-18-13)15(17)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3

InChI Key

NKBGTWQLHKRAFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCO1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione typically involves the reaction of oxane derivatives with phenylbutane-1,3-dione under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rate and product formation.

Industrial Production Methods

In an industrial setting, the production of 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2-(Oxan-2-yl)-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Oxan-2-yl)-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenylbutane-1,3-dione Derivatives

The parent compound, 1-phenylbutane-1,3-dione, lacks the oxan-2-yl substituent but shares the β-diketone backbone. Key comparisons include:

  • Reactivity: Unlike 2-(oxan-2-yl)-1-phenylbutane-1,3-dione, the parent compound is photochemically unreactive in additions to alkenes, as shown in studies where it failed to undergo photoannelation with cyclohexene . However, it serves as a precursor for oxime derivatives (e.g., 2-(hydroxyimino)-1-phenylbutane-1,3-dione), which exhibit distinct biological and catalytic properties .
  • Tautomerism: Computational models predict that 1-phenylbutane-1,3-dione exists predominantly in the enol form (90% enol vs. 10% keto), whereas the oxan-2-yl substituent in 2-(oxan-2-yl)-1-phenylbutane-1,3-dione may stabilize the keto form due to steric and electronic effects .
Indane-1,3-dione Derivatives

Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione, are structurally analogous but feature a fused bicyclic system. These compounds exhibit potent anticoagulant activity, with prothrombin times comparable to the drug anisindione .

Pd-Catalyzed Cyclization Products

2-(Oxan-2-yl)-1-phenylbutane-1,3-dione participates in Pd-catalyzed reactions to form cyclopentylidene derivatives (e.g., compounds 44–48 in ). Comparatively, 2-(pent-4-ynyl)-1-phenylbutane-1,3-dione yields products with higher regioselectivity (e.g., 44 at 60% yield) than its diphenylpropane-1,3-dione analogs (e.g., 46 at 49% yield) (Table 1).

Table 1. Comparison of Pd-Catalyzed Cyclization Products

Compound Starting Material Reaction Partner Yield (%) Physical State
44 2-(pent-4-ynyl)-1-phenylbutane-1,3-dione 4-Bromoanisole 60 Oil
45 2-(pent-4-ynyl)-1-phenylbutane-1,3-dione 4-Bromobenzonitrile 40 Oil
46 2-(pent-4-ynyl)-1,3-diphenylpropane-1,3-dione Bromobenzene 49 Oil
48 2-(pent-4-ynyl)-1,3-diphenylpropane-1,3-dione 4-Bromobenzonitrile 40 Oil
Oxime and Hydroxyimino Derivatives

2-(Hydroxyimino)-1-phenylbutane-1,3-dione, synthesized from 1-phenylbutane-1,3-dione, demonstrates applications in C=N bond reduction studies using ene-reductases .

3-Oxo-2-Phenylbutanamide

This amide derivative (CAS 4433-77-6) shares the phenyl-acetyl backbone but replaces the diketone with an amide group.

Key Research Findings and Divergences

  • Photochemical Reactivity : The oxan-2-yl derivative’s photochemical behavior remains unexplored, whereas 1-phenylbutane-1,3-dione is photoinert .
  • Synthetic Utility : The oxan-2-yl group enhances stability in Pd-catalyzed reactions compared to simpler diketones, as evidenced by higher yields in cyclization products .
  • Biological Activity : Indane-1,3-dione derivatives dominate anticoagulant research, while 2-(oxan-2-yl)-1-phenylbutane-1,3-dione is primarily a synthetic intermediate .

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